molecular formula C12H12BrN3O B14209801 5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide

5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide

Cat. No.: B14209801
M. Wt: 294.15 g/mol
InChI Key: YKDLSMKCTHPGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a hydrazinylidenemethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide typically involves the reaction of 2-bromobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through a condensation mechanism, forming the hydrazone intermediate, which is then subjected to further reactions to yield the final product. Common reagents used in this synthesis include hydrazine hydrate, acetic acid, and ethanol as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity against Mycobacterium tuberculosis is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide stands out due to its unique combination of a bromophenyl group and a hydrazinylidenemethyl moiety, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

5-(2-bromophenyl)-N-[(E)-hydrazinylidenemethyl]penta-2,4-dienamide

InChI

InChI=1S/C12H12BrN3O/c13-11-7-3-1-5-10(11)6-2-4-8-12(17)15-9-16-14/h1-9H,14H2,(H,15,16,17)

InChI Key

YKDLSMKCTHPGFT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C=CC=CC(=O)N/C=N/N)Br

Canonical SMILES

C1=CC=C(C(=C1)C=CC=CC(=O)NC=NN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.